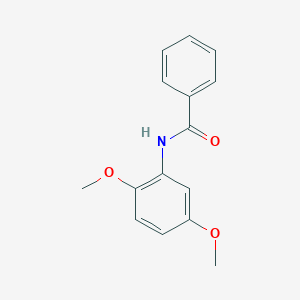
1,2,3-Propanetriyl tris(12-(acetoxy)octadecanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Propanetriyl tris(12-(acetoxy)octadecanoate) is a chemical compound with the molecular formula C63H116O12 and a molecular weight of 1065.59 g/mol . It is a clear, pale-yellow, oily liquid with a mild odor . This compound is also known by other names such as 1,2,3-Propanetriol tris (12-acetoxyoctadecanoate) and Tris [12-(acetyloxy)octadecanoic acid]1,2,3-propanetriyl ester .
Preparation Methods
The synthesis of 1,2,3-Propanetriyl tris(12-(acetoxy)octadecanoate) involves the esterification of glycerol with 12-(acetoxy)octadecanoic acid . The reaction typically requires an acid catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve continuous flow reactors to optimize the reaction efficiency and scalability .
Chemical Reactions Analysis
1,2,3-Propanetriyl tris(12-(acetoxy)octadecanoate) undergoes various chemical reactions, including:
Scientific Research Applications
1,2,3-Propanetriyl tris(12-(acetoxy)octadecanoate) has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,3-Propanetriyl tris(12-(acetoxy)octadecanoate) involves its interaction with lipid membranes and enzymes involved in lipid metabolism . The compound can be hydrolyzed by lipases to release glycerol and 12-(acetoxy)octadecanoic acid, which can then participate in various metabolic pathways . Its ability to form stable emulsions also makes it useful in drug delivery systems, where it can enhance the solubility and bioavailability of hydrophobic drugs .
Comparison with Similar Compounds
1,2,3-Propanetriyl tris(12-(acetoxy)octadecanoate) can be compared with other similar compounds such as:
1,2,3-Propanetriyl tris[12-(hydroxy)octadecanoate]: This compound has hydroxyl groups instead of acetoxy groups, making it more hydrophilic and less stable in emulsions.
1,2,3-Propanetriyl tris[12-(methoxy)octadecanoate]: The methoxy groups provide different chemical reactivity and solubility properties compared to the acetoxy groups.
1,2,3-Propanetriyl tris[12-(acetoxy)hexadecanoate]: This compound has a shorter carbon chain, affecting its physical properties and interactions with lipid membranes.
1,2,3-Propanetriyl tris(12-(acetoxy)octadecanoate) is unique due to its specific ester groups and long carbon chains, which confer distinct physical and chemical properties .
Properties
CAS No. |
139-43-5 |
|---|---|
Molecular Formula |
C63H116O12 |
Molecular Weight |
1065.6 g/mol |
IUPAC Name |
2,3-bis(12-acetyloxyoctadecanoyloxy)propyl 12-acetyloxyoctadecanoate |
InChI |
InChI=1S/C63H116O12/c1-7-10-13-34-43-57(72-54(4)64)46-37-28-22-16-19-25-31-40-49-61(67)70-52-60(75-63(69)51-42-33-27-21-18-24-30-39-48-59(74-56(6)66)45-36-15-12-9-3)53-71-62(68)50-41-32-26-20-17-23-29-38-47-58(73-55(5)65)44-35-14-11-8-2/h57-60H,7-53H2,1-6H3 |
InChI Key |
FNOXLRARSOMOQK-UHFFFAOYSA-N |
SMILES |
CCCCCCC(CCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC(CCCCCC)OC(=O)C)OC(=O)CCCCCCCCCCC(CCCCCC)OC(=O)C)OC(=O)C |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC(CCCCCC)OC(=O)C)OC(=O)CCCCCCCCCCC(CCCCCC)OC(=O)C)OC(=O)C |
| 139-43-5 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



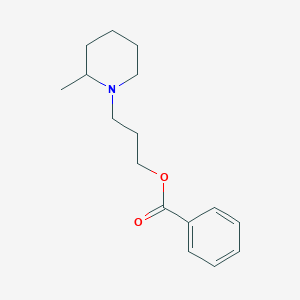



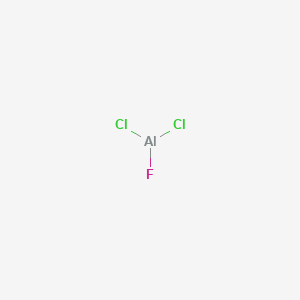

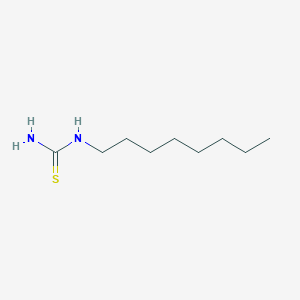
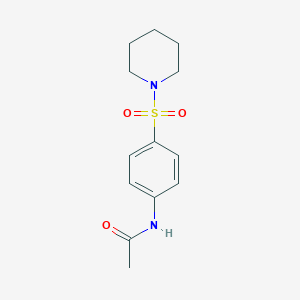
![Octadecanoic acid, 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl ester](/img/structure/B86944.png)

